4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol
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Overview
Description
4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol is a chemical compound with the molecular formula C17H18FNO2 It is characterized by the presence of a fluorophenoxy group attached to a piperidine ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol typically involves the reaction of 4-fluorophenol with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 4-fluorophenol reacts with 1-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine ring or the phenol group.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[4-(4-Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol
- 4-[4-(4-Chloro-3-trifluoromethyl)phenyl]-4-piperidinol
Uniqueness
4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
CAS No. |
681509-02-4 |
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Molecular Formula |
C17H18FNO2 |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
4-[4-(4-fluorophenoxy)piperidin-1-yl]phenol |
InChI |
InChI=1S/C17H18FNO2/c18-13-1-7-16(8-2-13)21-17-9-11-19(12-10-17)14-3-5-15(20)6-4-14/h1-8,17,20H,9-12H2 |
InChI Key |
OTJOFTVDQGCRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)F)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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